3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects .
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can affect various biochemical pathways, leading to their antibacterial effects .
Result of Action
The inhibition of the target enzymes by benzothiazole derivatives can lead to antibacterial effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of prostaglandin biosynthesis .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenols with various reagents such as phosgene, chloroformates, or urea.
Introduction of Fluorine Atoms: The difluoromethylation process can be achieved using difluoromethylation reagents.
Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties.
Amidation and Esterification: The amide group can be involved in further amidation or esterification reactions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Difluoromethylation Reagents: Various difluoromethylation reagents for introducing fluorine atoms.
Bases: Common bases such as triethylamine or pyridine for amidation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions could yield derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- 2,6-Difluoro-3-methylbenzamide
Uniqueness
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of chlorine and fluorine atoms, which enhance its chemical stability and biological activity. The presence of these halogens makes it more resistant to metabolic degradation and increases its potential as a therapeutic agent.
Properties
IUPAC Name |
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-8-3-1-2-7(4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYKIFREHTPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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